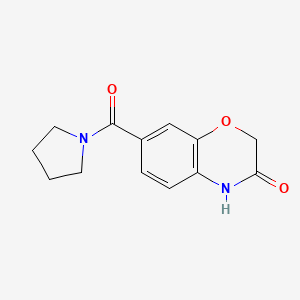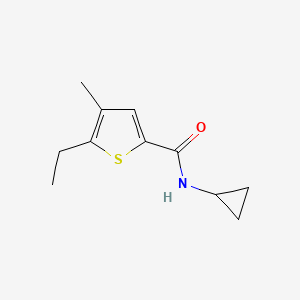
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide, also known as GSK-3α/β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) α and β isoforms, which are serine/threonine kinases involved in various cellular processes such as glycogen synthesis, cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibits N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide, leading to the inhibition of various cellular processes such as glycogen synthesis, cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide depend on the specific cellular process being studied. Some of the effects observed in various studies are:
1. Inhibition of tau phosphorylation: Tau is a microtubule-associated protein that is hyperphosphorylated in Alzheimer's disease. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to inhibit tau phosphorylation in vitro and in vivo.
2. Inhibition of cancer cell growth and survival: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to inhibit the growth and survival of various cancer cell lines by inducing apoptosis and cell cycle arrest.
3. Improvement of glucose metabolism and insulin sensitivity: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in lab experiments are:
1. High selectivity and potency for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is a highly selective and potent inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms, making it a valuable tool for investigating the downstream effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition.
2. Availability of commercial sources: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is commercially available from several sources, making it easily accessible to researchers.
The limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in lab experiments are:
1. Lack of specificity for other kinases: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide may inhibit other kinases besides N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms, leading to off-target effects.
2. Limited solubility in aqueous solutions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in scientific research. Some of these directions are:
1. Development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors: The development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors may lead to the discovery of new therapeutic targets for various diseases.
2. Investigation of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases: The role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases such as Parkinson's disease, Huntington's disease, and bipolar disorder remains to be fully elucidated.
3. Study of the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on stem cell differentiation: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to play a role in stem cell differentiation, and the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on stem cell fate determination warrant further investigation.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide is a potent and selective inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms that has been widely used in scientific research. Its use has led to significant insights into the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in various cellular processes and diseases. However, the development of more potent and selective N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibitors and the investigation of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in other diseases and stem cell differentiation remain important future directions for research.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to yield the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide. The synthesis method has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been widely used in scientific research as a tool compound to study the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in various cellular processes. It has been shown to inhibit N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamideα and β isoforms with high selectivity and potency, making it a valuable tool for investigating the downstream effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition. Some of the scientific research applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide are:
1. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in Alzheimer's disease: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been implicated in the pathogenesis of Alzheimer's disease, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to study the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on the pathology of Alzheimer's disease.
2. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in cancer: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been shown to play a role in the development and progression of cancer, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to investigate the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on cancer cell growth and survival.
3. Study of the role of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide in diabetes: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been implicated in the pathogenesis of type 2 diabetes, and N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide has been used to study the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide inhibition on glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)14(17)16(4)10-11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEGFUCPIPNKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2,2-trimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)




![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)




